2-[(3-chlorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
- This compound has the chemical formula C24H21ClN2OS2 and a molecular weight of 453.029 g/mol .
- It belongs to the class of benzothienopyrimidinones .
- The structure consists of a benzothiophene ring fused with a pyrimidine ring , and it contains a chlorobenzyl group and a methylphenyl group.
- The compound’s systematic name is quite a mouthful, but it reflects its unique structure and functional groups.
Preparation Methods
- Synthetic Routes : While specific synthetic routes may vary, one common approach involves the condensation of appropriate precursors under suitable conditions.
- Reaction Conditions : These typically involve refluxing the reactants in a solvent (such as DMF or DMSO) with a base (e.g., potassium carbonate) to form the target compound.
- Industrial Production : Unfortunately, detailed industrial production methods are not widely available due to the compound’s rarity.
Chemical Reactions Analysis
- Reactivity : The compound can undergo various reactions, including oxidation , reduction , and substitution .
- Common Reagents and Conditions :
- Oxidation : Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can convert the sulfide group to a sulfoxide or sulfone.
- Reduction : Reducing agents like sodium borohydride (NaBH4) can reduce the carbonyl group.
- Substitution : The chlorobenzyl group can be substituted using nucleophiles (e.g., amines or thiols ).
- Major Products : These reactions yield derivatives with modified functional groups.
Scientific Research Applications
- Chemistry : Researchers explore its reactivity and use it as a building block for novel compounds.
- Biology : Investigating its interactions with biological macromolecules (e.g., enzymes, receptors).
- Medicine : Potential applications in drug discovery due to its unique structure.
- Industry : Limited information, but it could find use in materials science or organic electronics.
Mechanism of Action
- Targets : The compound likely interacts with specific proteins or enzymes.
- Pathways : Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- Uniqueness : Its benzothienopyrimidine scaffold sets it apart.
- Similar Compounds :
- 2-[(2-chlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-[(2-chlorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-[(3-chlorobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
Properties
Molecular Formula |
C24H21ClN2OS2 |
---|---|
Molecular Weight |
453.0 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H21ClN2OS2/c1-15-9-11-18(12-10-15)27-23(28)21-19-7-2-3-8-20(19)30-22(21)26-24(27)29-14-16-5-4-6-17(25)13-16/h4-6,9-13H,2-3,7-8,14H2,1H3 |
InChI Key |
CJPDAJCWHJJRNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC(=CC=C4)Cl)SC5=C3CCCC5 |
Origin of Product |
United States |
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